molecular formula C11H12N2O2S B12098823 Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- CAS No. 22035-30-9

Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-

Cat. No.: B12098823
CAS No.: 22035-30-9
M. Wt: 236.29 g/mol
InChI Key: QYEYOJMZNDONSL-UHFFFAOYSA-N
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Description

Significance of 2-Aminothiazole (B372263) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. researchgate.netnih.gov Its significance lies in its ability to serve as a versatile building block for the synthesis of a wide array of derivatives with diverse pharmacological activities. nih.govmdpi.com The amino group of the 2-aminothiazole acts as a functional handle, allowing for the attachment of various molecular fragments to create new compounds with potentially enhanced potency and selectivity. researchgate.net

This scaffold is a component of several clinically used drugs, including the anticancer agents dasatinib (B193332) and alpelisib, as well as famotidine (B1672045) and cefdinir. nih.govresearchgate.net The broad spectrum of biological activities associated with 2-aminothiazole derivatives includes:

Anticancer mdpi.comnih.gov

Antimicrobial nih.govmdpi.com

Anti-inflammatory nih.govmdpi.com

Antiviral nih.gov

Antifungal

Antitubercular

Antihypertensive

Antioxidant nih.gov

The widespread therapeutic applications have made the 2-aminothiazole nucleus a focal point for medicinal chemists in the quest for novel therapeutic agents. nih.govmdpi.com

Overview of Aryl-Substituted 2-Aminothiazoles as Bioactive Entities

The introduction of an aryl (aromatic ring) substituent onto the 2-aminothiazole core often leads to compounds with significant biological activity. nih.gov The nature and position of the aryl group can greatly influence the pharmacological profile of the resulting molecule. nih.gov For instance, N-aryl-2-aminothiazoles have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov

Furthermore, the presence of an aryl group at the 5-position of the thiazole (B1198619) ring has been explored in the development of various therapeutic agents. nih.gov Research has shown that 2-amino-4-aryl thiazoles can act as potent inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory process. rsc.org The specific substituents on the aryl ring can further modulate the activity and selectivity of these compounds. nih.gov

Specific Focus on 2-Amino-5-(2,4-dimethoxyphenyl)thiazole within the Landscape of Substituted Thiazoles

Within the broad class of aryl-substituted 2-aminothiazoles, 2-amino-5-(2,4-dimethoxyphenyl)thiazole represents a specific molecule of interest. The 2,4-dimethoxyphenyl group, with its two methoxy (B1213986) substituents, introduces particular electronic and steric properties that can influence how the molecule interacts with biological targets.

Research into related structures provides a context for the potential bioactivity of this compound. For example, studies on other 2-amino-5-arylthiazole derivatives have demonstrated their potential as antitumor agents. researchgate.net The substitution pattern on the aryl ring is a critical determinant of cytotoxic activity. nih.gov While direct and extensive research on 2-amino-5-(2,4-dimethoxyphenyl)thiazole itself is not heavily detailed in publicly available literature, the known activities of its parent scaffold and similarly substituted analogs suggest its potential as a bioactive molecule worthy of further investigation.

Historical Development and Evolution of Thiazole-Based Research

The history of thiazole-based research is rich and dates back to the foundational work of Hofmann and Hantzsch. ijper.org The Hantzsch thiazole synthesis, a classic organic reaction involving the condensation of α-haloketones with thioamides, has been a cornerstone for the creation of a vast number of thiazole derivatives. ijper.org

Initially, thiazoles gained prominence with the discovery of sulfathiazole, an early antimicrobial drug. ijper.org The thiazole ring is also a key component of naturally occurring and vital molecules like Vitamin B1 (Thiamine) and penicillins. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22035-30-9

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(9(5-7)15-2)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

QYEYOJMZNDONSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(S2)N)OC

Origin of Product

United States

Synthetic Methodologies for Thiazole, 2 Amino 5 2,4 Dimethoxyphenyl and Analogues

Classical Hantzsch Thiazole (B1198619) Synthesis and Its Adaptations for Aryl-Substituted Aminothiazoles

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. chemhelpasap.com The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazoles, thiourea (B124793) is the standard thioamide component. youtube.com This approach is highly effective for producing aryl-substituted aminothiazoles, including analogues of the target compound.

Condensation Reactions Involving Thioureas and α-Halo Ketones or Aldehydes Incorporating Dimethoxyphenyl Moieties

The primary route to Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- involves the reaction between thiourea and an α-halo ketone, specifically 2-bromo-1-(2,4-dimethoxyphenyl)ethanone. This α-bromo ketone precursor is typically prepared by the bromination of 1-(2,4-dimethoxyphenyl)ethanone. nih.gov

The mechanism commences with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the halo-ketone, displacing the halide in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. chemhelpasap.com

A representative procedure, based on the synthesis of a closely related trimethoxyphenyl analogue, involves dissolving the α-bromo ketone precursor in a suitable solvent like ethanol (B145695), followed by the addition of thiourea. nih.gov The mixture is then heated under reflux for a short period. After the reaction completes, the mixture is made basic, often with a sodium bicarbonate solution, to neutralize the hydrobromide salt formed and precipitate the final 2-aminothiazole (B372263) product. nih.govmdpi.com While 5-substituted thiazoles can also be prepared from α-halo aldehydes, these precursors are often less accessible than the corresponding α-halo ketones. researchgate.net

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the Hantzsch synthesis for aryl-substituted aminothiazoles can be significantly influenced by the choice of solvent and other reaction conditions. Alcohols such as ethanol and methanol (B129727) are the most commonly employed solvents, as they effectively dissolve the reactants and facilitate the reaction upon heating. youtube.commdpi.com Isopropanol has also been noted as a good solvent choice that can aid in the crystallization of the product from the reaction mixture upon cooling. nih.gov

Heating the reaction mixture to reflux is standard practice to ensure the reaction proceeds to completion in a reasonable timeframe, which can range from 45 minutes to several hours depending on the specific substrates. nih.govmdpi.com The reaction is typically monitored by Thin Layer Chromatography (TLC). Upon completion, a workup procedure involving neutralization with a weak base like sodium bicarbonate or sodium carbonate is crucial for isolating the free base of the 2-aminothiazole product, which is often poorly soluble and precipitates from the solution. chemhelpasap.commdpi.com

ParameterConditionPurpose/OutcomeSource(s)
Solvent EthanolCommon solvent, good solubility for reactants, reflux conditions. nih.govmdpi.com
MethanolAlternative alcohol solvent, effective for the reaction. chemhelpasap.comnih.gov
IsopropanolCan facilitate easier crystallization of the product upon cooling. nih.gov
Temperature Reflux (e.g., ~78 °C for Ethanol)Ensures sufficient energy for reaction completion in a timely manner. nih.govmdpi.com
Base (Workup) Sodium Bicarbonate (NaHCO₃)Neutralizes the HBr salt of the product to yield the free amine. nih.gov
Sodium Carbonate (Na₂CO₃)Alternative weak base for neutralization and product precipitation. chemhelpasap.comnih.gov

Green Chemistry Approaches for Sustainable Synthesis of 2-Aminothiazole Derivatives

In response to the growing need for environmentally benign chemical processes, several green chemistry approaches have been applied to the synthesis of 2-aminothiazole derivatives. These methods aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and solvents. petsd.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. petsd.orgresearchgate.net For the synthesis of 2-aminothiazoles, microwave irradiation can dramatically accelerate the reaction, reducing reaction times from many hours to just a few minutes. psu.edujusst.org This rapid heating, combined with often improved product yields, makes it a highly efficient and green alternative. petsd.org In a typical microwave-assisted procedure, the reactants (an acetophenone (B1666503) derivative, thiourea, and an activating agent like iodine) are mixed in a microwave-safe vessel and irradiated for a short duration (e.g., 5-15 minutes) at a specific power wattage. psu.edujusst.org

MethodReaction TimeYieldSource(s)
Conventional Heating 8-10 hoursModerate jusst.org
Microwave Irradiation 5-15 minutesGood to Excellent psu.edujusst.org

Catalyst-Free and Solvent-Free Reaction Conditions

Developing catalyst-free and solvent-free reactions is a key goal of green chemistry. Several protocols have successfully produced 2-aminothiazoles without the need for a catalyst, simplifying the procedure and purification process. nih.gov These reactions are often conducted in green solvents like ethanol or water. nih.gov

Solvent-free, or solid-state, reactions offer further environmental benefits by eliminating the need for volatile organic compounds. rsc.org In some procedures, the reactants are simply mixed and ground together at room temperature or heated, sometimes with microwave irradiation, to afford the product in high yield. rsc.org These methods are notable for their operational simplicity, reduced waste, and often faster reaction rates.

Utilization of Renewable Resources and Aqueous Extracts in Synthesis

The use of water as a reaction medium is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. Catalyst-free syntheses of aminothiazole derivatives have been successfully developed in aqueous ethanol, combining the benefits of a green solvent with a simplified reaction setup. nih.gov Furthermore, research into using catalysts derived from renewable resources, such as chitosan, has demonstrated their potential in mediating the synthesis of thiazole derivatives under green conditions like microwave irradiation. nih.gov These approaches not only reduce the environmental impact but also align with the principles of a sustainable chemical industry.

Multicomponent Reaction Strategies for Thiazole Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-aminothiazoles in a single step from three or more starting materials. frontiersin.org The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, can be adapted into a one-pot, three-component process. rsc.orgyoutube.com In a modified Hantzsch approach, an active methylene (B1212753) ketone can be halogenated in situ before the addition of thiourea, streamlining the synthesis. rsc.org

For instance, a one-pot, three-component cascade cyclization can be achieved using an enaminone, cyanamide, and elemental sulfur, promoted by a tertiary amine, to yield 2-amino-5-acylthiazoles. lookchem.com This method avoids the need for pre-functionalized organosulfur compounds. lookchem.com Another versatile MCR involves the reaction of aldehydes, thiourea, and a compound with an active methylene group. For the synthesis of the target compound, 2,4-dimethoxybenzaldehyde (B23906) could theoretically be used in such a reaction, though specific examples in the literature for this exact combination are not detailed.

Researchers have also developed four-component reactions to create highly functionalized thiazole-containing structures. One such method involves reacting 2-aminobenzothiazole (B30445), an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic amine (like piperidine (B6355638) or pyrrolidine) to produce complex pyrrolidinones bearing a benzothiazolyl unit. nih.gov These MCRs highlight the modularity and efficiency of building complex heterocyclic systems from simple precursors. nih.govnih.gov

Derivatization and Functionalization Strategies of the 2-Amino and 5-(2,4-dimethoxyphenyl) Substituents

Once the 2-aminothiazole core is formed, its properties can be finely tuned by modifying the substituents at the 2-amino and 5-aryl positions. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The 2-amino group of the thiazole ring is a versatile handle for various functionalization reactions, including acylation, alkylation, and arylation.

Acylation is commonly performed to convert the 2-amino group into an amide. This is typically achieved by reacting the 2-aminothiazole with acyl halides (like chloroacetyl chloride or benzoyl chloride) or anhydrides (like acetic anhydride) in the presence of a base such as pyridine (B92270) or triethylamine. nih.govmdpi.commdpi.com These reactions are often straightforward and result in high yields of the corresponding N-acyl-2-aminothiazole derivatives. nih.govnih.gov For example, reacting 2-amino-5-arylazothiazoles with acetic anhydride (B1165640) or benzoyl chloride yields the respective acetylamino and benzoylamino products. mdpi.comresearchgate.net

Alkylation of 2-aminothiazoles can lead to either extranuclear (on the amino group) or nuclear (on the ring nitrogen) substitution, depending on the reaction conditions. To selectively obtain N,N-disubstituted-2-aminothiazoles, the alkylation of an N-substituted-2-aminothiazole can be carried out in the presence of a strong base like lithium amide. acs.org In the absence of such a condensing agent, alkylation often occurs on the endocyclic nitrogen, yielding 2-imino-3-substituted-thiazoline structures. acs.orgmdpi.com Regioselective N-alkylation has also been achieved using benzylic alcohols as the alkylating agents. rsc.org

Arylation of the 2-amino group to form 2-arylaminothiazoles is a key transformation. While classical methods exist, modern palladium-catalyzed C-N coupling reactions have become the preferred method due to their efficiency and broad substrate scope, as detailed in section 2.4.3. nih.gov

Reaction TypeReagentsProduct TypeReference
AcylationAcetic anhydride, Benzoyl chloride, Chloroacetyl chloride2-Acetamido-thiazoles, 2-Benzamido-thiazoles nih.govmdpi.commdpi.comresearchgate.net
AlkylationAlkyl halides (e.g., benzyl (B1604629) chloride), α-Iodo methyl ketonesN-alkyl-2-aminothiazoles, 2-Imino-3-alkyl-thiazolines acs.orgmdpi.com
ArylationAryl bromides, Aryl triflatesN-aryl-2-aminothiazoles nih.govnih.gov

The introduction of the 5-aryl group, such as the 2,4-dimethoxyphenyl moiety, is a critical step that defines the core structure of the target compound. The most common method for installing this group is through the Hantzsch synthesis, where the aryl group is part of the α-haloketone starting material. youtube.com For the title compound, this would involve the reaction of an α-halo-2',4'-dimethoxyacetophenone with thiourea. nih.gov

Another strategy involves introducing an arylazo group at the C5 position of a pre-existing 2-aminothiazole ring through an electrophilic diazo coupling reaction. mdpi.com For example, 2-amino-4-phenylthiazole (B127512) reacts with diazotized p-aminoacetophenone at the C5 position to yield a 5-arylazo derivative. mdpi.com The aryl group can also be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, where a 5-bromo-2-aminothiazole is coupled with an appropriate arylboronic acid. nih.govmdpi.com This method offers high flexibility for introducing a wide variety of aryl and heteroaryl substituents. mdpi.com

Modification of the aryl substituent itself can be performed post-synthesis. For instance, a demethylation process was successfully applied to a 4-(3,4-dimethoxyphenyl) group on a thiazole ring, indicating that modifications to the methoxy (B1213986) groups of the 2,4-dimethoxyphenyl moiety are feasible. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds, enabling the synthesis and functionalization of complex aromatic and heterocyclic compounds. kfupm.edu.sa

N-Arylation: The direct arylation of the 2-amino group is effectively achieved using palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 2-aminothiazole derivatives with aryl bromides or triflates. nih.govacs.orgmit.edu The use of specific phosphine (B1218219) ligands and the addition of acetic acid as an additive can significantly improve catalyst activity and efficiency, allowing the coupling to proceed with reasonable catalyst loadings even for less reactive, electron-rich aryl halides. nih.gov This method provides a direct and flexible route to 2-arylaminothiazoles, which can be more efficient than building the ring from a pre-arylated thiourea. nih.gov

C-Arylation: Palladium catalysts are also used for direct C-H arylation to form C-C bonds at the C4 or C5 positions of the thiazole ring. kfupm.edu.sa While copper-catalyzed arylations have also been developed, palladium-based systems are common for achieving regioselective substitution. core.ac.ukresearchgate.net For instance, a Suzuki reaction can be used to couple a 5-halothiazole derivative with an arylboronic acid, such as 4-fluorophenylboronic acid, to introduce an aryl group at the C5 position. nih.govmdpi.com These C-H activation and cross-coupling strategies avoid the need for pre-functionalized starting materials, offering a more atom-economical and streamlined synthetic pathway. kfupm.edu.saorganic-chemistry.org

Reaction TypeCatalyst System (Example)Coupling PartnersBond FormedReference
N-Arylation (Buchwald-Hartwig)Pd₂(dba)₃ / Phosphine Ligand (e.g., L1)2-Aminothiazole + Aryl Bromide/TriflateC-N nih.govnih.govacs.org
C-Arylation (Suzuki Coupling)Palladium Catalyst5-Bromo-2-aminothiazole + Arylboronic AcidC-C nih.govmdpi.com
Intramolecular C-S CouplingPd(PPh₃)₄ / MnO₂N-ArylthioureaC-S (forms benzothiazole) organic-chemistry.org

Structure Activity Relationship Sar Studies of Thiazole, 2 Amino 5 2,4 Dimethoxyphenyl Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring Core

The exocyclic amino group at the C2 position of the thiazole ring is a critical anchor for biological activity and a key point for chemical modification. Functionalization of this group significantly impacts the potency and selectivity of the resulting compounds.

Studies have shown that acylation of the 2-amino group can lead to potent kinase inhibitors. For instance, the introduction of an acetyl group or other acyl moieties can modulate the compound's interaction with the target enzyme. nih.gov In some series, a 3-propanamido function on the 2-aminothiazole (B372263) core demonstrated improved activity compared to a 2-acetamido moiety, suggesting that the length and nature of the acyl chain are important for optimizing biological response. nih.gov

Furthermore, the formation of ureido or thioureido derivatives at the 2-amino position has been explored. A series of 2-(3-phenyl)ureidothiazole derivatives were designed and synthesized, showing that this modification could lead to compounds with significant cell proliferation inhibition. nih.gov The amino group can also be a site for introducing larger fragments to create dual-target inhibitors. For example, linking a histone deacetylase (HDAC) inhibitory moiety to the 2-amino group of a thiazole derivative has been explored to create dual Bcr-Abl and HDAC inhibitors. rsc.org

The 2-amino group is also crucial for forming key hydrogen bonds with target proteins. In the context of Bcr-Abl inhibitors like Dasatinib (B193332), the aminothiazole segment forms a bidentate hydrogen-bonding interaction with the backbone of specific amino acid residues (e.g., Met-318), which is a critical binding feature. wikipedia.org Modifications that disrupt this interaction can lead to a significant loss of potency.

The substituent at the 5-position of the thiazole ring plays a crucial role in determining the compound's biological activity profile, often by engaging in hydrophobic and electronic interactions within the target's binding site. The 2,4-dimethoxyphenyl group is a common and often favorable substituent in many biologically active 2-aminothiazole derivatives.

In a series of Itk inhibitors, the nature and substitution pattern of the aryl group at the 5-position were found to be critical for potency. nih.govnih.gov While the initial search focused on 2-amino-5-[(thiomethyl)aryl]thiazoles, the general principle of the 5-aryl group's importance holds. The substitution pattern on the phenyl ring can fine-tune the electronic and steric properties of the molecule, influencing its fit and interaction with the target protein. nih.govnih.gov

For instance, in some anticancer derivatives, the presence of a 2,4-dimethoxyphenyl or a 3,4,5-trimethoxyphenyl moiety at the 5-position has been associated with potent activity. The methoxy (B1213986) groups can act as hydrogen bond acceptors and contribute to favorable hydrophobic interactions. The replacement of the phenyl ring with other heterocyclic rings is also a common strategy to explore new chemical space and modulate properties like solubility and metabolic stability.

Studies on antimicrobial thiazoles have also highlighted the importance of the 5-position substituent. For example, derivatives with a 5-(2-pyrazolin-3-yl) group have shown notable antimicrobial activity. nih.gov The nature of the substituent at the 5-position of the thiazole ring can significantly influence the spectrum of activity against different microbial strains. nih.gov

In some series of 2-aminothiazole derivatives, the introduction of a methyl group at the C4 position was found to decrease potency against certain cancer cell lines. nih.gov Conversely, introducing a phenyl group at the C4-position had a similar effect in that particular study. nih.gov However, in other contexts, a C4-aryl group can be beneficial. For instance, in a series of Hec1/Nek2 inhibitors, 4-aryl-2-aminothiazole derivatives showed promising activity. nih.gov

The nature of the substituent at C4 can also influence the synthetic accessibility of these compounds, often being introduced via the Hantzsch thiazole synthesis from an α-haloketone. researchgate.net The choice of the starting ketone determines the C4-substituent. In some studies, larger groups or specific functionalities at C4 have been shown to be crucial for activity. For example, in a series of renin inhibitors, the C4 position was a key point of diversity. acs.org

Stereochemical Considerations and Conformational Flexibility in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the ability of the molecule to adopt different shapes (conformational flexibility) are critical aspects of SAR. For 2-aminothiazole derivatives, the relative orientation of the substituents, particularly the aryl group at the C5-position, can significantly impact binding to a target protein.

The bond between the thiazole ring and the 5-aryl group is rotatable, allowing the aryl ring to adopt various conformations. The preferred conformation is often influenced by the substitution pattern on both rings and the interactions within the binding pocket of the target protein. In some cases, bulky substituents on the aryl ring or at the C4 position of the thiazole can restrict this rotation, locking the molecule into a specific, potentially more active, conformation. nih.gov

While the core "Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-" is achiral, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with different biological activities. This is a common strategy in drug design to improve potency and reduce off-target effects. For example, if a substituent contains a stereocenter, one enantiomer may fit much better into a chiral binding site of a protein than the other.

Rational Design Principles for Modulating Biological Pathways through Structural Variations

The development of new derivatives of "Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-" often follows rational design principles to modulate their interaction with specific biological pathways. nih.govnih.gov These principles are guided by an understanding of the SAR and the structure of the biological target.

One key principle is structure-based drug design , where knowledge of the three-dimensional structure of the target protein (e.g., a kinase) is used to design molecules that fit precisely into the binding site. nih.gov For instance, if a hydrophobic pocket is identified in the target, the aryl group at the C5-position can be modified with appropriate hydrophobic substituents to enhance binding affinity. nih.gov

Another principle is scaffold hopping , where the 2-aminothiazole core is used to replace other heterocyclic systems in known active compounds, with the aim of improving properties like potency, selectivity, or pharmacokinetic profile. nih.gov The 2-aminothiazole can act as a bioisostere for other groups, mimicking their size, shape, and electronic properties. nih.gov

Furthermore, the principle of privilege-based design is evident, where the 2-aminothiazole scaffold is recognized for its ability to bind to multiple classes of targets, particularly kinases. nih.govnih.gov By systematically modifying the substituents at the C2, C4, and C5 positions, researchers can fine-tune the selectivity of these compounds to inhibit specific kinases involved in disease pathways, such as those in cancer or inflammatory conditions. nih.govnih.gov

Mechanistic Biological Evaluation of Thiazole, 2 Amino 5 2,4 Dimethoxyphenyl and Its Derivatives

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. acs.org Derivatives of this scaffold, particularly those with aryl substitutions, have been the subject of extensive research to understand their interactions with various biological targets at a molecular level. This section details the enzymatic inhibition studies of Thiazole (B1198619), 2-amino-5-(2,4-dimethoxyphenyl)- and its related analogues, exploring their mechanisms of action and biological implications.

Glutaminase (B10826351) (GLS) Inhibition Mechanisms and Isoform Selectivity

Glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process supports the tricarboxylic acid (TCA) cycle and provides essential building blocks for proliferation. researchgate.net The 2-aminothiazole nucleus has been identified as a promising scaffold for the development of GLS inhibitors. researchgate.net

Research into aminothiazole derivatives has revealed their potential to selectively inhibit glutaminase isoforms. There are two primary isoforms, GAC (Glutaminase C, a splice variant of GLS1) and GLS2. Structure-activity relationship (SAR) studies on a series of aminothiazole compounds have shown that specific substitutions are crucial for potency and selectivity. For instance, modifications to the three main ring systems of a 2-aminothiazole prototype led to the identification of compounds with improved specific GLS inhibition. The combination of a 4-F and phenylacetic substitution on one ring, a 1,3,4-thiadiazole (B1197879) moiety on the central ring, and a 4-CN substituent on the third ring were found to be optimal. researchgate.net

In one study, three aminothiazole derivative compounds demonstrated favorable selectivity for GAC over GLS2 and corresponding selectivity in cell-based assays, highlighting their potential as specific glutaminase inhibitors for further development. researchgate.net This isoform selectivity is significant, as GLS1 is often upregulated in various cancers, making it a key therapeutic target. researchgate.net

DNA Gyrase B Inhibition and ATP-binding Site Targeting

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a well-established target for antibacterial agents. nih.gov It consists of two subunits, GyrA and GyrB. The GyrB subunit contains the ATP-binding site, which is the target for several classes of inhibitors, including aminothiazole derivatives. nih.govresearchgate.net

Derivatives based on the 2-aminothiazole and 2-aminobenzothiazole (B30445) core have been shown to be potent inhibitors of DNA gyrase B. nih.gov These compounds act by competing with ATP for its binding site on the enzyme. researchgate.net Virtual screening campaigns, starting from the structural information of known GyrB inhibitors, have successfully identified novel 2-amino-4-(2,4-dihydroxyphenyl)thiazole derivatives with low micromolar antigyrase activity. nih.gov

Computational analysis, including docking calculations and molecular dynamics simulations, has been instrumental in understanding the binding mode of these inhibitors. nih.gov Studies on a series of 2-aminobenzothiazole-based inhibitors revealed that substitutions at the C5 position of the benzothiazole (B30560) ring can enhance inhibitory potency and modify the antibacterial spectrum. One such compound exhibited low nanomolar inhibition of DNA gyrase (IC50 < 10 nM) and broad-spectrum activity against ESKAPE pathogens. nih.gov These findings underscore the potential of the aminothiazole scaffold to generate potent DNA gyrase B inhibitors by effectively targeting the ATP-binding domain. nih.govresearchgate.net

5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) Inhibition Profiling and Anti-Inflammatory Mechanisms

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are critical mediators of inflammation. Dual inhibition of COX and 5-LOX is a promising strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs. The thiazole scaffold is a common feature in compounds designed as COX/LOX inhibitors. nih.gov

Several studies have explored 2-aminothiazole derivatives as inhibitors of these enzymes. A series of 2-amino-4-aryl thiazole derivatives were evaluated, leading to the identification of a p-fluoro substituted compound as a potent 5-LOX inhibitor with an IC50 of approximately 10 μM. rsc.org Mechanistic studies suggested that its inhibitory action is competitive, differing from the redox-based mechanism of the drug Zileuton. Molecular docking supported the competitive inhibition mechanism by showing the compound binding to the enzyme's active site. rsc.org

Other research has focused on developing dual COX-2/5-LOX inhibitors. New thymol-3,4-disubstituted thiazole hybrids have shown potent in vitro inhibitory activity against COX-2, with some compounds having IC50 values nearly equal to the selective COX-2 inhibitor celecoxib. semanticscholar.org For instance, compound 6b (a thymol-thiazole hybrid) showed a COX-2 IC50 of 0.037 μM, comparable to celecoxib's 0.045 μM, and a higher selectivity index. semanticscholar.org Similarly, a thiazole derivative, 7h , demonstrated potent dual inhibition with a COX-2 IC50 of 0.07 μM and a 5-LOX IC50 of 0.29 μM. These findings highlight the versatility of the thiazole scaffold in designing single or dual inhibitors of key inflammatory enzymes.

Table 1: COX and 5-LOX Inhibition by Selected Thiazole Derivatives

Compound Target IC50 (μM) Selectivity Index (COX-1/COX-2) Reference
1d (p-fluoro substituted 2-amino-4-aryl thiazole) 5-LOX ~10 Not Applicable rsc.org
7h ((2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone) COX-2 0.07 ± 0.02 115.14
5-LOX 0.29 ± 0.09 Not Applicable
Celecoxib (Reference) COX-2 0.07 ± 0.01 -
Zileuton (Reference) 5-LOX 0.15 ± 0.05 Not Applicable
6b (thymol-thiazole hybrid) COX-2 0.037 379 semanticscholar.org

| Celecoxib (Reference) | COX-2 | 0.045 | 327 | semanticscholar.org |

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer drugs. nih.gov A significant number of 2-aminothiazole derivatives, particularly those structurally related to Combretastatin A-4 (CA-4), have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net These compounds typically act by binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death. nih.govnih.gov

A series of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov The substitution pattern on the 5-aryl ring was found to be critical for activity. For example, compound 3h (with a p-ethoxy group) was the most active in one series, with an IC50 for tubulin polymerization of 1.1 μM and potent antiproliferative activity in the nanomolar range. nih.gov These compounds effectively inhibited the binding of [3H]colchicine to tubulin, confirming their interaction with the colchicine binding site. nih.govmdpi.com

Cellular mechanism studies confirmed that these derivatives cause cell cycle arrest in the G2/M phase. nih.govnih.gov For example, compound 5b , a thiazole-naphthalene derivative, arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cancer cells, with a tubulin polymerization inhibition IC50 of 3.3 µM. nih.gov Molecular docking studies further visualize the binding mode, showing key interactions, such as those with Cys241 in the β-tubulin subunit, which stabilize the compound-protein complex and prevent the conformational changes required for microtubule assembly. mdpi.com

Table 2: Tubulin Polymerization Inhibition by Selected Thiazole Derivatives

Compound Tubulin Polymerization IC50 (μM) Cell Line (Antiproliferative IC50) Reference
3h (2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole) 1.1 HeLa (0.0009 μM) nih.gov
3n (2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)thiazole) 1.2 HeLa (0.0006 μM) nih.gov
CA-4 (Reference) 1.2 HeLa (0.002 μM) nih.gov
5b (thiazole-naphthalene derivative) 3.3 MCF-7 (0.48 μM) nih.gov
Colchicine (Reference) 9.1 - nih.gov

| 3d (p-toluidino triazolopyrimidine derivative) | 0.45 | HeLa (0.030 μM) | mdpi.com |

Aurora Kinase Inhibition and Impact on Cell Cycle Regulation

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are master regulators of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. nih.govacs.org Overexpression of Aurora kinases A and B is common in many cancers, making them attractive targets for anticancer drug development. rsc.org The 2-aminothiazole structure has been established as an indispensable core for designing novel Aurora kinase inhibitors. acs.org

Quantitative structure-activity relationship (QSAR) and molecular docking studies have been extensively used to design and optimize 2-aminothiazole derivatives as Aurora kinase inhibitors. nih.govnih.gov These studies have identified key structural features and physicochemical parameters, such as atomic volume and electronegativity, that govern binding affinity. nih.gov Docking studies against the Aurora-A protein kinase (PDB: 1MQ4) have shown that these derivatives can form excellent binding interactions within the active site. acs.orgnih.gov For instance, a designed compound, 1a , exhibited a high docking score (-9.67) and was shown through molecular dynamics simulations to form a stable complex with the kinase. acs.orgnih.gov

Functionally, these inhibitors impede the cell cycle and suppress the phosphorylation of histone H3, a key substrate of Aurora B. rsc.org One series of modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines were identified as potent blockers of both Aurora A and B, with one compound showing Ki values of 8.0 and 9.2 nM, respectively. rsc.org Other aminothiazole derivatives have shown potent inhibition of Aurora A with IC50 values as low as 79 nM. rsc.org This inhibition of Aurora kinase activity leads to aberrant mitotic events and ultimately triggers apoptosis in cancer cells, demonstrating a clear impact on cell cycle regulation. rsc.orgresearchgate.net

Inhibition of Other Relevant Biological Targets

The versatility of the 2-aminothiazole scaffold extends to a wide array of other biological targets, indicating its broad therapeutic potential.

Carbonic Anhydrase (CA) and Cholinesterases (AChE, BChE): In a study evaluating the effects of 2-aminothiazole derivatives on metabolic enzymes, compounds showed potent inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Specifically, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I (Ki = 0.008 μM), while 2-amino-4-(4-bromophenyl)thiazole (B182969) strongly inhibited hCA II, AChE, and BChE with Ki values of 0.124 μM, 0.129 μM, and 0.083 μM, respectively. nih.gov

Other Kinases: Beyond Aurora kinases, aminothiazole derivatives have been shown to inhibit other kinases involved in cancer progression. Derivatives have displayed inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Tie-2, and Fibroblast Growth Factor Receptor-1 (FGFR-1) with IC50 values below 10 µM. nih.gov One compound, 4 , showed significant inhibitory activity toward VEGFR-2 with an IC50 of 0.093 µM. mdpi.com Additionally, derivatives have been designed to inhibit PI3Kα, a key component of a major signaling pathway in cancer. nih.gov

Enzymes in Pathogen Metabolism: The 2-aminothiazole scaffold has been investigated for its potential to inhibit enzymes crucial for microorganisms. This includes Dihydrofolate Reductase (DHFR), a target for antibacterial and antiprotozoal drugs. One thiazole derivative proved to be a potent DHFR inhibitor with an IC50 of 0.06 µM. mdpi.com Another target is the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. Imidazole-thiazole hybrids have been shown to inhibit this enzyme, suggesting a mechanism similar to that of fluconazole. nih.gov

Other Targets: Research has also pointed to the activity of 2-aminothiazole derivatives against GMP synthetase nih.gov and sphingosine (B13886) kinase nih.gov, further broadening the scope of their biological evaluation.

Table of Mentioned Compounds

Compound Name/Identifier Chemical Name or Description
Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- The subject compound of the article
1a 2-(4-(2-hydroxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamido)acetamide
1d p-fluoro substituted 2-amino-4-aryl thiazole
3h 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole
3n 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)thiazole
4 A 1,3-thiazole derivative with potent VEGFR-2 inhibitory activity
5b A thiazole-naphthalene derivative
6b A thymol-thiazole hybrid
7h (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone
2-amino-4-(4-chlorophenyl)thiazole A 2-aminothiazole derivative
2-amino-4-(4-bromophenyl)thiazole A 2-aminothiazole derivative
Combretastatin A-4 (CA-4) A natural product inhibitor of tubulin polymerization
Celecoxib A selective COX-2 inhibitor
Zileuton A 5-lipoxygenase inhibitor

| Colchicine | A classic tubulin polymerization inhibitor |

Receptor Interaction Studies

The biological activity of a compound is intimately linked to its ability to interact with specific protein targets within the body. For "Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-" and its derivatives, research has explored their engagement with several key receptors and proteins, revealing potential mechanisms for their pharmacological effects.

Estrogen Receptor-alpha (ER-α) Binding and Modulation

The estrogen receptors, ERα and ERβ, are crucial mediators of hormonal signaling and are significant targets in the treatment of various cancers, particularly breast cancer. While the broader class of 2-aminothiazoles has been investigated for interaction with estrogen receptors, specific binding data for "Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-" is not extensively detailed in the available literature. However, studies on structurally related compounds provide valuable insights. For instance, a novel series of 2-amino-4,6-diarylpyridines has been identified as functional ligands for both ERα and ERβ, showing a modest selectivity for the alpha subtype. nih.gov The most potent of these, compound 19 , demonstrated a binding affinity (Ki) of 20 nM at ERα, highlighting that structures with an amino group attached to a heterocyclic ring bearing aryl substituents can effectively interact with the estrogen receptor. nih.gov This suggests a potential, yet unconfirmed, for "Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-" to act as a ligand for the estrogen receptor.

Rab7b Protein Interaction

Rab7b is a member of the Rab family of small GTPases that plays a role in regulating transport between late endosomes and the trans-Golgi network. nih.gov An investigation into the interactome of Rab7b identified the actin motor protein myosin II as a direct effector. nih.gov This interaction is crucial for both the fission and transport of Rab7b-associated endosomes. nih.gov However, a direct interaction between Rab7b and "Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-" or its derivatives has not been reported in the reviewed scientific literature.

TRK Protein Kinase Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by neurotrophins, play a critical role in neuronal signaling. Dysregulation of TRK signaling is implicated in various cancers, making TRK inhibitors a promising class of anticancer agents. The 2-aminothiazole scaffold has emerged as a promising template for the development of TRK inhibitors. nih.gov Research has led to the identification of 2-amino-5-(thioaryl)thiazole derivatives as potent inhibitors of TRKA. nih.gov For example, a specific derivative in this class exhibited a TRKA IC50 value of 0.0006 μM, demonstrating high potency and selectivity over other kinases like CDK, MET, and IGF-1R. nih.gov While specific inhibitory data for "Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-" against TRK is not available, the strong performance of structurally similar compounds suggests its potential as a TRK inhibitor.

Inhibitory Activity of Selected Thiazole Derivatives Against Protein Kinases
CompoundTarget KinaseInhibitory Concentration (IC50)Reference
2-amino-5-(thioaryl)thiazole derivativeTRKA0.0006 µM nih.gov
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4)DHFR0.06 µM nih.gov
Thiazole derivative containing a phenyl sulfonyl groupB-RAFV600E23.1 ± 1.2 nM nih.gov
Aminothiazole-based Aurora kinase inhibitor (Compound 29)Aurora A79 nM nih.gov

Cellular Pathway Modulation

The therapeutic potential of "Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-" and its analogs is further understood by examining their influence on critical cellular pathways. These compounds have been shown to modulate pathways involved in cancer cell growth and oxidative stress.

Impact on Cancer Cell Metabolism and Proliferation (e.g., glutamine dependency)

A hallmark of many cancer cells is their rewired metabolism, often characterized by an increased dependence on the amino acid glutamine. researchgate.net The enzyme glutaminase (GLS), which converts glutamine to glutamate, is a key player in this metabolic shift and a therapeutic target. The 2-amino-thiazole nucleus has been identified as a scaffold for GLS inhibitors. researchgate.net Structure-activity relationship studies of a hit compound from a high-throughput screen revealed that modifications to the 2-amino-thiazole core could enhance GLS inhibition, highlighting the potential for this class of compounds to disrupt cancer cell metabolism. researchgate.net

Furthermore, various derivatives of 2-aminothiazole have demonstrated significant antiproliferative effects against a range of human cancer cell lines. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells. mdpi.com Similarly, new compounds of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown cytotoxic activity against human bladder cancer HCV29T cells, with some compounds exhibiting a higher antiproliferative effect than the standard chemotherapeutic agent cisplatin (B142131). nih.gov The cytotoxic effects of 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivatives have been demonstrated on several human cancer cell lines, including A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon) cells. nih.gov

Antiproliferative Activity of Selected 2-Aminothiazole Derivatives
Derivative ClassCancer Cell LineObserved EffectReference
2-amino-thiazole-5-carboxylic acid phenylamidesK563 (Leukemia)Good anti-proliferative effects mdpi.com
N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazolesHCV29T (Bladder), SW707 (Rectal), A549 (Lung), T47D (Breast)Higher antiproliferative effect than cisplatin for some compounds nih.gov
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinsA549 (Lung), HepG2 (Liver), HeLa (Cervical), LOVO (Colon)Greater antitumor activity and less toxicity for some compounds nih.gov
Thiazolo[4,5-d]pyrimidine derivative (Compound 3b)CCRF-CEM (Leukemia)Growth % -51.41 mdpi.com

Mechanisms of Antioxidant Activity (e.g., radical scavenging)

In addition to their anticancer properties, aminothiazole derivatives have been investigated for their antioxidant capabilities. The mechanism often involves the scavenging of harmful free radicals, which are implicated in a variety of diseases. A dendrodoine (B1201844) analogue, [(4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole], has shown significant concentration-dependent antioxidant ability. nih.gov In various biochemical assays, this compound demonstrated the ability to inhibit the formation of the ABTS radical and scavenge hydroxyl and nitric oxide radicals. nih.gov Specifically, at a concentration of 3.07 µM, it provided 84% protection against deoxyribose degradation, a measure of hydroxyl radical scavenging. nih.gov

Mechanistic studies using pulse radiolysis revealed that this aminothiazole derivative scavenges peroxyl radicals with a high bimolecular rate constant of 3 x 108 M-1s-1. nih.gov The process involves the initial formation of a nitrogen-centered radical that transforms into a more stable sulfur-centered radical. nih.gov This ability to effectively scavenge free radicals points to the potential of these compounds as potent antioxidants. nih.govnih.gov

Radical Scavenging Activity of a Dendrodoine Analogue
AssayConcentrationResultReference
ABTS Radical Formation Inhibition3.07 µMEquivalent to 0.17 µM Trolox nih.gov
Ferric Complex Reducing Ability3.07 µMEquivalent to 110 µM Trolox nih.gov
Hydroxyl Radical Scavenging (Deoxyribose degradation protection)3.07 µM84% protection nih.gov
Nitric Oxide (NO) Radical Scavenging3.07 µM20% scavenging nih.gov
Peroxyl Radical Scavenging Rate ConstantN/A3 x 108 M-1s-1 nih.gov

Specific Mechanistic Basis for Antimicrobial Action (e.g., against specific bacterial or fungal strains)

The antimicrobial activity of 2-aminothiazole derivatives is attributed to several distinct mechanisms, targeting essential cellular processes in both bacteria and fungi. Research, including computational docking studies and in vitro assays, has elucidated these pathways, highlighting the versatility of the thiazole scaffold.

A primary antibacterial mechanism proposed for thiazole derivatives is the inhibition of the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme. mdpi.com This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Molecular docking studies have predicted that thiazole derivatives can bind to the active site of the E. coli MurB enzyme, suggesting this inhibition is a likely mode of their antibacterial action. mdpi.com

In the context of antifungal activity, a key target is lanosterol 14α-demethylase (CYP51), an enzyme vital for ergosterol biosynthesis in fungi. mdpi.comnih.govnih.gov Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is critical for membrane integrity and function. Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane. Molecular docking studies with 2-amino-4,5-diarylthiazole derivatives have identified lanosterol 14α-demethylase as a probable target in Candida albicans. nih.govnih.gov

Further studies on trisubstituted 2-amino-4,5-diarylthiazole derivatives have proposed additional targets within Candida albicans. nih.govnih.gov These include:

Glutamine-fructose-6-phosphate amidotransferase (GFAT): An enzyme involved in the hexosamine biosynthesis pathway, which is essential for the formation of the fungal cell wall.

Protein kinase (Yck2): A casein kinase 1 family member involved in cell growth and morphogenesis.

Heat-shock protein 90 (Hsp90): A molecular chaperone that plays a critical role in fungal stress responses, morphogenesis, and drug resistance.

Another proposed mechanism relates to the physicochemical properties of thiazole derivatives. mdpi.com Many of these compounds exhibit an amphiphilic character, possessing both hydrophilic and hydrophobic properties. mdpi.com This dual nature facilitates their insertion into the microbial cell membrane, disrupting its structure and function. mdpi.com This process can lead to the leakage of essential cytoplasmic contents, disturbance of cellular physiology, and ultimately, programmed cell death or apoptosis. mdpi.com

Table 1: Proposed Antimicrobial Mechanisms of Thiazole Derivatives

Organism Type Proposed Mechanism Target Enzyme/Process Supporting Evidence Reference
Bacteria Inhibition of cell wall synthesis E. coli MurB enzyme Molecular Docking Studies mdpi.com
Bacteria/Fungi Membrane Disruption Microbial cell membrane Amphiphilic properties leading to cytoplasm leakage and apoptosis mdpi.com
Fungi Inhibition of ergosterol synthesis Lanosterol 14α-demethylase (CYP51) Molecular Docking Studies mdpi.comnih.govnih.gov
Fungi Inhibition of cell wall synthesis Glutamine-fructose-6-phosphate amidotransferase (GFAT) Molecular Docking Studies nih.govnih.gov
Fungi Disruption of cell growth/morphogenesis Protein kinase (Yck2) Molecular Docking Studies nih.govnih.gov
Fungi Disruption of stress response Heat-shock protein 90 (Hsp90) Molecular Docking Studies nih.govnih.gov

Anticonvulsant Activity Mechanism

The anticonvulsant effects of thiazole derivatives are believed to be multifactorial, involving modulation of various neurochemical pathways rather than a single mechanism of action. Their effectiveness in different seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, points towards engagement with multiple targets in the central nervous system. nih.govnih.gov

Several potential mechanisms have been proposed based on experimental and computational studies:

Modulation of GABAergic Neurotransmission: One prominent hypothesis is that these compounds enhance the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov An imbalance between excitatory and inhibitory neurotransmission is a key factor in the generation of seizures. nih.gov Studies on structurally related heterocyclic compounds have shown an ability to significantly increase GABA levels in the brain. nih.gov This suggests that some thiazole derivatives may exert their anticonvulsant effect, at least in part, by boosting GABAergic inhibition. nih.gov The scPTZ model is particularly sensitive to drugs that act on the GABA system. nih.gov

Interaction with Voltage-Gated Ion Channels: A common mechanism for many established antiepileptic drugs is the blockade of voltage-gated sodium or calcium channels. mdpi.com This action reduces neuronal excitability and stabilizes membranes, thereby preventing the rapid and repetitive firing that characterizes seizures. Research on other heterocyclic anticonvulsants has identified interactions with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels as the most probable molecular mechanism of action. mdpi.com The MES test is considered a reliable predictor for identifying compounds that block voltage-gated sodium channels. nih.gov

Inhibition of Monoamine Oxidase (MAO): The chemical similarity of some thiazole-containing compounds to known monoamine oxidase inhibitors has led to the suggestion that MAO inhibition could be a potential mechanism for their anticonvulsant activity. tandfonline.com MAO is involved in the metabolism of several neurotransmitters, and its inhibition could alter neuronal excitability.

Anti-inflammatory Effects: There is growing evidence linking neuroinflammation to the pathophysiology of epilepsy. mdpi.com Some thiazolidinone derivatives, which incorporate a thiazole-related core, have been found to exhibit pronounced anti-inflammatory effects in the brain by inhibiting the cyclooxygenase (COX) pathway of the arachidonic acid cascade. mdpi.com This reduction in neuroinflammation is associated with a decrease in oxidative stress and neuronal damage, which may contribute significantly to their anticonvulsant properties. mdpi.com

Table 2: Proposed Anticonvulsant Mechanisms of Thiazole Derivatives

Proposed Mechanism Effect on CNS Supporting Evidence Reference
GABAergic Modulation Increases inhibitory neurotransmission Increased brain GABA levels in related compounds; activity in scPTZ model nih.govnih.gov
Ion Channel Blockade Reduces neuronal excitability Activity in MES model; affinity for voltage-gated Na+ and Ca2+ channels in related compounds nih.govmdpi.com
Anti-inflammatory Action Reduces neuroinflammation, oxidative stress, and neuronal damage Inhibition of COX-1 and COX-2 in the brain mdpi.com
MAO Inhibition Alters neurotransmitter metabolism Structural similarity to known MAO inhibitors tandfonline.com
Metabolic Inhibition Reduces neuronal energy production Inhibition of Krebs' cycle intermediates (in related thiazolidinones) mdpi.com

Future Perspectives in Thiazole, 2 Amino 5 2,4 Dimethoxyphenyl Research

Development of Novel and More Efficient Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on the Hantzsch thiazole synthesis, which can involve harsh reaction conditions and the use of hazardous materials. nih.gov The future of synthesizing Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- is geared towards green and sustainable chemistry principles. These modern approaches aim to reduce waste, minimize energy consumption, and use less toxic reagents.

Key advancements in this area include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. mdpi.comresearchgate.net The use of microwave irradiation provides rapid and uniform heating, which is highly efficient for the condensation reactions required for thiazole ring formation. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry offers another environmentally friendly route. Ultrasound waves can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional methods. researchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including thiazoles.

Green Catalysts and Solvents: Research is focusing on the use of recyclable catalysts and environmentally benign solvents like water or ethanol (B145695). nih.gov For instance, novel nanocatalysts are being designed to facilitate the one-pot synthesis of 2-aminothiazoles, offering high efficiency and easy separation from the reaction mixture. nih.gov

These sustainable methods are not only beneficial for the environment but also offer economic advantages by reducing costs associated with waste disposal and energy consumption. mdpi.com

Advanced Computational Design and Optimization of Next-Generation Analogues for Specific Biological Targets

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new drug candidates. For Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-, these in silico methods will drive the development of next-generation analogues with improved properties.

Future computational efforts will likely focus on:

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for biological activity, pharmacophore models can be used to screen large virtual libraries of compounds to find new potential hits. This approach helps in prioritizing which analogues of Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- to synthesize and test.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-, docking studies can elucidate its binding mode within the active site of a target protein, providing insights into the key interactions that are crucial for its biological effect. rsc.org This understanding is vital for designing analogues with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can predict the activity of newly designed analogues of Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-, thereby guiding the optimization process.

The following table summarizes computational approaches being applied to thiazole derivatives:

Computational TechniqueApplication in Thiazole ResearchPotential for Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-
Pharmacophore ModelingIdentification of essential structural features for activity.Designing novel analogues with desired biological profiles.
Molecular DockingPredicting binding modes and interactions with biological targets. nih.govOptimizing potency and selectivity for specific enzymes or receptors.
QSARPredicting the biological activity of new analogues based on their structure. nih.govGuiding lead optimization to enhance therapeutic efficacy.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-protein complex over time.Assessing the stability of the binding and understanding the dynamic aspects of the interaction.

Elucidation of Broader Biological Target Landscapes and Polypharmacology

The 2-aminothiazole (B372263) scaffold is known to interact with a wide range of biological targets, a property known as polypharmacology. researchgate.net This can be advantageous, as modulating multiple targets can lead to enhanced therapeutic efficacy, especially in complex diseases like cancer. However, it can also lead to off-target effects.

Future research on Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- will aim to:

Identify New Biological Targets: Through techniques like chemical proteomics and affinity-based protein profiling, researchers can identify the full spectrum of proteins that interact with this compound in a biological system.

Understand Polypharmacological Profiles: By mapping the interactions of Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- with multiple targets, a comprehensive polypharmacological profile can be developed. This will help in predicting both its therapeutic potential and its potential for adverse effects. frontiersin.org

Design Multi-Targeted Ligands: With a better understanding of its target landscape, it may be possible to rationally design analogues of Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- that are optimized to interact with a specific set of targets to achieve a desired therapeutic outcome. nih.govnih.gov

The diverse biological activities reported for 2-aminothiazole derivatives suggest that Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- could have potential applications in various therapeutic areas, including as an anti-inflammatory, antimicrobial, or anticancer agent. nih.govnih.gov

Exploration of Structure-Based Drug Design Principles for Improved Potency and Selectivity

Structure-based drug design (SBDD) is a powerful strategy that uses the three-dimensional structure of a biological target to guide the design of new inhibitors. nih.govnih.gov For Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-, SBDD will be crucial for developing analogues with improved potency and selectivity.

The SBDD process typically involves:

Determining the 3D Structure of the Target: This is usually done using X-ray crystallography or cryo-electron microscopy to obtain a high-resolution structure of the target protein, often in complex with a ligand.

Analyzing the Binding Site: The structure reveals the shape, size, and chemical properties of the binding site, allowing researchers to identify key interactions between the ligand and the protein.

Designing Novel Ligands: Based on the structural information, new analogues can be designed to make more favorable interactions with the target, leading to improved binding affinity and potency. For example, the 2,4-dimethoxyphenyl group of the title compound can be systematically modified to better fit into a specific hydrophobic pocket of a target enzyme.

By applying SBDD, it is possible to fine-tune the structure of Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- to not only increase its potency for a desired target but also to decrease its affinity for off-targets, thereby improving its selectivity and reducing the risk of side effects.

Integration of Multi-Omics Data for a Systems-Level Understanding of Biological Effects

To gain a holistic understanding of how Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)- affects biological systems, future research will increasingly rely on the integration of multi-omics data. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound.

Key aspects of this approach include:

Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound can reveal the signaling pathways that are modulated.

Proteomics: Studying changes in the proteome can identify the proteins whose levels or post-translational modifications are altered, providing further insight into the compound's mechanism of action. astrazeneca.com

Metabolomics: Investigating changes in the metabolome can reveal how the compound affects cellular metabolism. youtube.com

By integrating these different omics datasets, researchers can build detailed models of the biological networks affected by Thiazole, 2-amino-5-(2,4-dimethoxyphenyl)-. This systems-level understanding can help in identifying novel biomarkers for its activity, predicting its therapeutic effects, and identifying potential safety liabilities early in the drug discovery process. mdpi.com

Q & A

Basic Research Question

  • Agar diffusion assays : Measure inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • MIC/MBC determination : Use microdilution assays in 96-well plates with resazurin as a viability indicator .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24 hours .

How does the 2,4-dimethoxyphenyl substituent influence the compound’s electronic structure and reactivity?

Advanced Research Question

  • DFT calculations (e.g., B3LYP/6-311++G(d,p)) reveal electron-donating methoxy groups increase electron density on the thiazole ring, enhancing nucleophilic reactivity.
  • Hammett constants (σ) correlate substituent effects with reaction rates in electrophilic substitutions .

What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

Advanced Research Question

  • Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, solvent) and cell lines.
  • Dose-response reevaluation : Reproduce experiments using standardized protocols (e.g., SRB assay for cytotoxicity ).
  • Structural analogs : Test derivatives with modified substituents to isolate pharmacophore contributions .

How can 2-amino-5-(2,4-dimethoxyphenyl)thiazole be engineered for multi-target drug design?

Advanced Research Question

  • Molecular docking : Screen against targets like COX-2, topoisomerase II, or fungal lanosterol demethylase using AutoDock Vina.
  • Hybridization : Conjugate with triazole or tetrazine moieties to enhance binding diversity (e.g., via CuAAC "click" chemistry) .

What in vitro models are suitable for pharmacological profiling of this compound?

Basic Research Question

  • Cytotoxicity : SRB assay in cancer cell lines (e.g., MCF-7, HepG2) .
  • Anti-inflammatory activity : Inhibit COX-2 in RAW 264.7 macrophages, measuring prostaglandin E₂ via ELISA .
  • Antioxidant potential : DPPH/ABTS radical scavenging assays .

How do positional isomers (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) affect bioactivity?

Advanced Research Question

  • Comparative SAR studies : Synthesize isomers and test in parallel assays. For example, 2,4-dimethoxy derivatives show stronger antifungal activity due to optimal steric and electronic alignment with target enzymes .
  • Crystallography : Compare binding modes in protein-ligand complexes (e.g., CYP51) .

What analytical techniques validate compound stability under physiological conditions?

Basic Research Question

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) over 24 hours.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) .

How can structural modifications enhance solubility without compromising activity?

Advanced Research Question

  • Prodrug design : Introduce phosphate or glycoside groups to improve aqueous solubility.
  • Co-crystallization : Use co-formers like succinic acid to create stable polymorphs with higher dissolution rates .

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